molecular formula C6H14N2O3 B613067 2-Amino-N,N-dimethylacetamide acetate CAS No. 200634-33-9

2-Amino-N,N-dimethylacetamide acetate

Cat. No. B613067
CAS RN: 200634-33-9
M. Wt: 162.19
InChI Key: BGYVHCTZMBPEBN-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylacetamide, also known as N,N-Dimethylglycinamide, is a compound with the molecular formula C4H10N2O . It is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively .


Synthesis Analysis

The synthesis of 2-Amino-N,N-dimethylacetamide involves the formation of a Van der Waals complex from an electron-deficient fluorinated aromatic ring and DMF. This complex evolves under light toward a charge transfer complex stabilized by ammonium formate .


Molecular Structure Analysis

The molecular structure of 2-Amino-N,N-dimethylacetamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is 2-amino-N,N-dimethylacetamide . The InChI representation is InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 .


Chemical Reactions Analysis

The Van der Waals complex formed from the electron-deficient fluorinated aromatic ring and DMF evolves under light toward a charge transfer complex stabilized by ammonium formate . This indicates that 2-Amino-N,N-dimethylacetamide may participate in light-induced charge transfer reactions.


Physical And Chemical Properties Analysis

2-Amino-N,N-dimethylacetamide has a molecular weight of 102.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 102.079312947 g/mol . The topological polar surface area is 46.3 Ų .

Scientific Research Applications

  • Cyclodehydration of Amino Alcohols : A study by Hwang, Park, Kwon, and Kim (2014) describes a cyclization protocol for forming azaheterocycles from amino alcohols using N,N-dimethylacetamide dimethyl acetal (DMADA) as an activating reagent. This protocol allows the synthesis of pyrrolidines or piperidines with various substituents in good to high yields (Hwang et al., 2014).

  • Synthesis of Dimethyl Fumarates : Šinkovec, Grošelj, Prek, Počkaj, Ričko, Svete, and Stanovnik (2016) detail a simple synthesis of dimethyl fumarates using N,N-dimethylacetamide dimethyl acetal (DMADMA). This synthesis leads to novel polysubstituted butadienes, potential intermediates for metal-free preparation of polysubstituted five- and six-membered heterocycles (Šinkovec et al., 2016).

  • N-Acetylation of Amines : Chikkulapalli, Aavula, Mona Np, Karthikeyan, Kumar, Sulur, and Sumathi (2015) discuss the use of dimethylacetamide (DMAc) as an efficient source for the acetylation of amines. The process involves the in situ generation of N-acetylimidazole, offering a convenient alternative to other acetylation methods (Chikkulapalli et al., 2015).

  • Detection of Carbonyl Compounds : Houdier, Perrier, Defrancq, and Legrand (2000) reported the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for detecting carbonyl compounds in water samples. This method offers improved sensitivity and has been applied to environmental water samples (Houdier et al., 2000).

  • Cellulosic Material Degradation : Potthast, Rosenau, Sixta, and Kosma (2002) explored the degradation of cellulosic materials by heating in DMAc/LiCl. They discovered that the improved solubility of cellulosic materials in this solvent system is due to degradation rather than 'activation' of the pulp (Potthast et al., 2002).

  • Biological Effects of Acetamide and Derivatives : Kennedy (2001) reviewed the toxicology of various acetamides, including N,N-dimethylacetamide, and their biological effects. The review covers both qualitative and quantitative responses to these chemicals and their environmental toxicology (Kennedy, 2001).

Mechanism of Action

While the exact mechanism of action for 2-Amino-N,N-dimethylacetamide is not specified, it is known that N,N-Dimethylacetamide, a related compound, binds bromodomains and inhibits osteoclastogenesis and inflammation .

Safety and Hazards

While specific safety and hazard information for 2-Amino-N,N-dimethylacetamide is not available, it is known that N,N-Dimethylacetamide, a related compound, must be handled with care .

properties

IUPAC Name

acetic acid;2-amino-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYVHCTZMBPEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200634-33-9
Record name 200634-33-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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